(S)-3-(tert-ブチル)モルホリン

説明

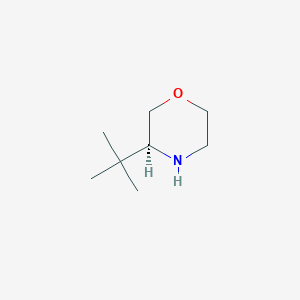

(S)-3-(tert-butyl)morpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-3-(tert-butyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(tert-butyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物触媒プロセス

(S)-3-(tert-ブチル)モルホリンのtert-ブチル基のユニークな反応性パターンは、生物触媒プロセスで活用できます。研究者は、より効率的で環境に優しい化学プロセスを作成するために、酵素反応におけるその使用を調査できます。

これらの用途のそれぞれは、(S)-3-(tert-ブチル)モルホリンがさまざまな分野の科学研究において有する汎用性と可能性を示しています。 進行中の研究とイノベーションにより、その用途がさらに拡大し、複数の産業の進歩に貢献する可能性があります .

作用機序

Target of Action

The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and its implications in various biosynthetic and biodegradation pathways .

Mode of Action

(S)-3-(tert-butyl)morpholine is involved in various chemical transformations. For instance, it plays a role in the Sharpless Epoxidation, a reaction that allows the enantioselective epoxidation of prochiral allylic alcohols . The oxidant for the epoxidation is tert-Butyl hydroperoxide, and the reaction is catalyzed by Ti(OiPr)4, which binds the hydroperoxide, the allylic alcohol group, and the asymmetric tartrate ligand via oxygen atoms .

Biochemical Pathways

The tert-butyl group in (S)-3-(tert-butyl)morpholine is known to elicit a unique reactivity pattern, which is highlighted by its characteristic applications in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . For example, it is used in the synthesis of various N-nitroso compounds from secondary amines under solvent-free conditions .

Pharmacokinetics

The tert-butyl group is known for its unique reactivity pattern, which may influence the adme properties of the compound .

Result of Action

The result of the action of (S)-3-(tert-butyl)morpholine can vary depending on the specific reaction it is involved in. For instance, in the Sharpless Epoxidation, it contributes to the enantioselective epoxidation of prochiral allylic alcohols . In another example, it is used in the synthesis of various N-nitroso compounds from secondary amines .

Action Environment

The action of (S)-3-(tert-butyl)morpholine can be influenced by various environmental factors. For instance, the synthesis of N-nitroso compounds from secondary amines using (S)-3-(tert-butyl)morpholine is reported to occur under solvent-free conditions . This suggests that the absence of a solvent can influence the compound’s action, efficacy, and stability.

生物活性

(S)-3-(tert-butyl)morpholine is a chiral morpholine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group at the 3-position of the morpholine ring, which significantly influences its chemical behavior and interactions with biological targets. The molecular formula is C₈H₁₉NO, with a molecular weight of approximately 143.23 g/mol.

Structure and Properties

The unique stereochemistry of (S)-3-(tert-butyl)morpholine allows it to interact favorably with various biological targets, making it a candidate for therapeutic applications. The compound's structure can be represented using its SMILES notation: CC(C)(C)[C@H]1COCCN1 .

Biological Activities

Research indicates that (S)-3-(tert-butyl)morpholine exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors. Notably, studies have shown its potential in:

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which may be relevant in treating diseases such as cancer and neurological disorders .

- Binding Affinity : Interaction studies have focused on its binding affinity and selectivity towards biological targets, essential for understanding its therapeutic potential .

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- In a study assessing the compound's inhibitory effects on serine hydrolases, (S)-3-(tert-butyl)morpholine was found to selectively inhibit certain enzymes linked to lipid metabolism alterations associated with severe diseases like cancer .

- The compound demonstrated a significant blockade (>95%) on specific targets without affecting over 60 additional serine hydrolases in human colon cancer cell lines .

- Therapeutic Applications :

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-3-(tert-butyl)morpholine, a comparative analysis with structurally similar morpholine derivatives is presented below:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-(tert-butyl)morpholine | Tert-butyl group at position 3 | Enhanced enzyme inhibition potential |

| (S)-2-(tert-butyl)morpholine | Tert-butyl group at position 2 | Different binding profile |

| (S)-4-(tert-butyl)morpholine | Tert-butyl group at position 4 | Potentially different pharmacokinetics |

| (R)-3-(isopropyl)morpholine | Isopropyl group at position 3 | Variation in biological activity |

This table highlights how (S)-3-(tert-butyl)morpholine stands out due to its specific stereochemistry and functional group positioning, contributing to its unique chemical reactivity compared to other morpholine derivatives .

特性

IUPAC Name |

(3S)-3-tert-butylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBCOMFKPPSDAN-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693470 | |

| Record name | (3S)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007112-64-2 | |

| Record name | (3S)-3-tert-Butylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-tert-butylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。